3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
881033-52-9 |
|---|---|
Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
3-(carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO5S/c12-6(13)4-16-7-5-2-1-3-11-9(5)17-8(7)10(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
JGZSWLHKOMFYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Preformed Pyridine and Thiophene Intermediates
A common approach involves coupling pyridine derivatives with thiophene precursors. For example, 2-cyanopyridine derivatives can react with thiophene-based thiols or halides under basic conditions to form the fused ring system. Patent EP2400845B1 describes analogous syntheses where tert-butyl-protected pyridine intermediates undergo cyclization with sulfur-containing reagents. For instance, tert-butyl 3-cyano-2-thioxo-pyridoazepine derivatives are synthesized via reactions with 2-cyanoethanethioamide in the presence of piperidine acetate. Adapting this method, a pyridine precursor bearing a carboxylic acid moiety could react with a thiophene derivative containing a methoxy group to form the thienopyridine core.
Ring-Closing via Polyphosphoric Acid (PPA)
The PMC study on thiazolo[3,2-b]triazines demonstrates the utility of PPA in facilitating regioselective cyclization. For thieno[2,3-b]pyridines, β-keto esters or nitriles derived from pyridine could undergo intramolecular cyclization in PPA to form the fused ring. X-ray crystallography data from similar systems confirm that cyclization occurs preferentially at the N-2 position of triazine rings, ensuring correct regiochemistry. Applying this to the target compound, a pyridine-2-carboxylic acid derivative with a β-keto ester side chain at position 3 could cyclize in PPA to yield the thienopyridine skeleton.
Functionalization: Introducing the Carboxymethoxy Group
The 3-(carboxymethoxy) substituent requires precise installation to avoid side reactions. Two pathways are plausible:
Alkylation of a Hydroxy Precursor
A hydroxyl group at position 3 of the thienopyridine core can be alkylated with a bromoacetate ester. For example, reacting 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid with ethyl bromoacetate in the presence of a base like potassium carbonate would yield the ethyl ester intermediate. This method mirrors the S-alkylation steps described in the synthesis of thiazolo[3,2-b]triazines. The ethyl ester is subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.
Direct Carboxymethylation via Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for introducing the carboxymethoxy group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, a hydroxyl group at position 3 could couple with ethyl glycolate to form the ethoxycarbonylmethoxy derivative. Subsequent hydrolysis would yield the target carboxylic acid. This approach avoids the need for harsh alkylation conditions and is compatible with acid-sensitive substrates.
Hydrolysis and Deprotection Strategies
The final step involves converting ester intermediates to the free carboxylic acid. Patent WO2008010796A1 outlines hydrolysis conditions for pyridine-2-carboxamides using sodium hydroxide or hydrochloric acid. For the target compound, saponification of the ethyl ester with aqueous NaOH at elevated temperatures (80–100°C) would cleave the ester moiety. Acidic workup (e.g., HCl) ensures protonation of the carboxylate.
Notably, tert-butyl esters—common protecting groups in heterocyclic chemistry—require stronger acids for deprotection. For example, treatment with trifluoroacetic acid (TFA) in dichloromethane efficiently removes tert-butyl groups without degrading the thienopyridine backbone.
Critical Intermediates and Their Synthetic Routes
Intermediate synthesis is pivotal to accessing the target compound. Key intermediates include:
3-Hydroxythieno[2,3-b]pyridine-2-carboxylic Acid
This intermediate can be synthesized via cyclocondensation of 2-aminopyridine-3-carboxylic acid with thioglycolic acid under dehydrating conditions. The reaction proceeds through a thioamide intermediate, which cyclizes upon heating.
Ethyl 3-(Ethoxycarbonylmethoxy)thieno[2,3-b]pyridine-2-carboxylate
Alkylation of the hydroxyl intermediate with ethyl bromoacetate in DMF yields this diester. The choice of solvent and base (e.g., K₂CO₃) minimizes ester hydrolysis during the reaction.
Optimization of Reaction Conditions
Successful synthesis hinges on optimizing parameters such as temperature, solvent, and catalyst:
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing ring-closure pathways may yield [2,3-c] isomers instead of the desired [2,3-b] system. Using PPA as a cyclizing agent and sterically hindered substrates favors the correct regiochemistry.
-
Ester Hydrolysis Side Reactions : Overhydrolysis of the carboxymethoxy group can occur under prolonged basic conditions. Stepwise addition of NaOH and monitoring by TLC mitigate this risk.
-
Purification Difficulties : The polar carboxylic acid product may require ion-exchange chromatography or recrystallization from aqueous ethanol for high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound features a thiophene ring fused to a pyridine ring, with carboxymethoxy and carboxylic acid functional groups that contribute to its reactivity and biological interactions.
Medicinal Chemistry
3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. It acts as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1), which is involved in various cellular signaling pathways. The inhibition of this enzyme can lead to significant biological effects, making it a candidate for drug development targeting diseases related to dysregulated signaling pathways.
Case Study: Enzyme Inhibition
- Target: Tyrosine-protein phosphatase non-receptor type 1
- Ki Value: 230 nM
- Assay Description: The enzymatic assay was conducted at room temperature using p-nitrophenol phosphate as a substrate in a 96-well plate format .
Biological Research
In biological studies, the compound is being explored for its enzyme inhibition properties, particularly in cancer research. By modulating the activity of specific enzymes, it may help in understanding the underlying mechanisms of cancer progression and resistance to therapy.
Example Application
- Research Focus: Investigating the role of PTPN1 in cancer cell signaling.
- Outcome: Potential therapeutic strategies involving PTPN1 inhibitors are being developed based on the activity of this compound.
Material Science
Due to its unique structural properties, this compound can serve as a building block in synthesizing novel materials with specific electronic or optical properties. Its application in creating functionalized polymers and nanomaterials is an emerging area of research.
Potential Applications
- Organic Electronics: Used in the development of organic semiconductors.
- Sensors: Functionalized derivatives may be explored for use in chemical sensors due to their reactivity.
Similar Compounds Overview
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Thieno[2,3-B]pyridine-2-carboxamidine | Structure similar but lacks carboxymethoxy group | Different biological activity |
| Thieno[2,3-B]pyridine-2-carboxylic acid | Similar core structure but different substituents | Varying solubility and reactivity |
This compound is distinguished by its specific functional groups that enhance its biological activity compared to other thienopyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to this enzyme, leading to modulation of its activity and subsequent downstream effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons of Thieno[2,3-b]Pyridine Derivatives
Key Observations :
Bioactivity Modulation: Carboxymethoxy and ester groups (e.g., in the target compound and methyl/ethyl esters) enhance solubility and anti-proliferative activity against cancer cell lines (e.g., HCT-116, MDA-MB-231) . Amino substituents (e.g., 3-aminothieno derivatives) serve as synthons for polyheterocyclic systems, enabling further functionalization into pyridothienopyrimidines or oxazines .
Synthetic Pathways :
- Carboxylic acid derivatives (e.g., 3a-h in ) are synthesized via hydrolysis of ester precursors, achieving yields of 71–80%.
- Carboxamides (e.g., 7b, 7c in ) are formed through condensation reactions with chloroacetamide or hydrazides, with yields up to 90% .
Crystal Packing and Solubility: Ester/carbonate groups disrupt crystal packing, reducing lattice energy and improving solubility compared to non-polar analogs .
Anti-Proliferative Activity :
- Derivatives with carboxymethoxy or carbonate groups exhibit IC₅₀ values 2–5 times lower than parent compounds in colon and breast cancer cell lines due to improved membrane permeability .
- In contrast, 3-aminothieno[2,3-b]pyridine-2-carboxamides show moderate activity, suggesting that amino groups alone are insufficient for potency without additional hydrophobic moieties .
Enzyme Inhibition :
- Carboxylic acid derivatives (e.g., 3-(Carboxymethoxy)-substituted analogs) demonstrate inhibitory activity against sphingosine 1-phosphate receptors (S1PR2), implicated in inflammatory pathways .
Stability and Metabolic Considerations
- Methyl/ethyl esters (e.g., compounds in ) are prone to hydrolysis in vivo, releasing active carboxylic acids. This property is leveraged in prodrug design .
- N-Methyl carboxamides (e.g., 7c in ) exhibit greater metabolic stability compared to esters, as evidenced by reduced clearance rates in pharmacokinetic studies .
Biological Activity
3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid is a member of the thienopyridine family, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition.
- CAS Number : 881033-52-9
- Molecular Formula : C10H7NO5S
- Molecular Weight : 253.23 g/mol
- IUPAC Name : this compound
- SMILES : OC(=O)COc1c(sc2ncccc12)C(O)=O
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit tyrosine-protein phosphatase non-receptor type 1 (PTPN1) , which plays a crucial role in various signaling pathways related to cell growth and differentiation .
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibits significant cytotoxic effects on breast cancer cells (MDA-MB-231 and MCF-7) through mechanisms involving apoptosis induction and metabolic modulation.
- Case Study : A study reported that treatment with a related thieno[2,3-b]pyridine compound led to a decrease in cancer stem cell populations and altered the expression of glycosphingolipids in breast cancer cells. The compound showed higher potency in MDA-MB-231 cells, achieving cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment .
Enzyme Inhibition
The compound has been characterized as an inhibitor of PTPN1 with an inhibition constant (Ki) of approximately 230 nM. This inhibition suggests potential therapeutic applications in diseases where PTPN1 is implicated .
Research Findings
| Study | Target Cells | Concentration (µM) | Effect |
|---|---|---|---|
| Study A | MDA-MB-231 | 0.05 | Induced apoptosis |
| Study B | MCF-7 | 25 | Significant cytotoxicity after prolonged exposure |
| Study C | Various cancer lines | Variable | Inhibition of PTPN1 activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of thiophene precursors with pyridine derivatives. For example, intermediates like ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate are prepared by cyclization reactions under reflux conditions (toluene, 110°C, 12 hrs), followed by hydrolysis to introduce the carboxylic acid group . Key parameters include solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for deprotection steps). Yields range from 45–70%, with impurities often arising from incomplete sulfonamide removal .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Post-synthesis purification involves gradient column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7 to 1:1) to separate unreacted sulfonamide intermediates. Recrystallization in ethanol/water (1:3) at 4°C enhances purity (>97%) by removing residual solvents. HPLC (C18 column, 0.1% TFA in acetonitrile/water) is recommended for analytical validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Confirm structure via:
- 1H/13C NMR : Key signals include the thiophene proton (δ 7.2–7.4 ppm) and carboxylic acid carbonyl (δ 170–172 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 294.0521 for C12H9NO4S).
- FT-IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the aqueous solubility of this compound for in vitro biological assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic thienopyridine core. Strategies include:
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) using phosphate buffer (pH 7.4).
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10 mM).
- Prodrug derivatization : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
Q. What strategies resolve contradictions in cytotoxicity data across different thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Discrepancies may stem from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO2) enhance cytotoxicity in sensitive cell lines (IC50 < 10 μM) but reduce activity in multidrug-resistant models.
- Assay conditions : Standardize incubation time (48–72 hrs) and use ATP-based viability assays (e.g., CellTiter-Glo) to minimize variability.
- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity .
Q. How can X-ray crystallography aid in resolving structural ambiguities of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction confirms:
- Bond angles : Thiophene-pyridine fusion (angle ~120°).
- Hydrogen bonding : Carboxylic acid dimers (O···O distance: 2.6–2.8 Å) stabilize crystal packing.
- Stereochemistry : Absolute configuration of chiral centers in substituted analogs (e.g., 3-aminophenyl derivatives) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize kinases (e.g., EGFR) based on structural homology to known thienopyridine inhibitors.
- Binding free energy : Calculate ΔG using MM/PBSA, focusing on hydrogen bonds between the carboxylic acid group and Arg/Lys residues.
- ADMET profiling : Predict bioavailability (SwissADME) and toxicity (ProTox-II) .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of the carboxymethoxy group under basic conditions?
- Methodological Answer : Instability arises via nucleophilic attack on the ester moiety. Mitigation strategies:
- pH control : Conduct reactions at pH < 8.0 to prevent hydrolysis.
- Protecting groups : Replace methyl esters with tert-butyl esters (e.g., Boc-protected intermediates) for alkali resistance.
- Real-time monitoring : Use LC-MS to detect degradation products (e.g., free carboxylic acid) during synthesis .
Q. Why do NMR spectra of analogs show unexpected splitting patterns?
- Methodological Answer : Dynamic effects (e.g., restricted rotation) cause splitting. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
